molecular formula C16H16N4O5S B11500673 N-(1,3'-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(1,3'-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11500673
M. Wt: 376.4 g/mol
InChI Key: VCSSBSWTTXKOTR-UHFFFAOYSA-N
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Description

N-(1,3’-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound featuring a spiro-indole-thiadiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3’-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a thiadiazole precursor. This step often requires a dehydrating agent and a catalyst to facilitate the formation of the spiro linkage.

    Acetylation: The final step involves acetylation of the intermediate compound using acetic anhydride in the presence of a base like pyridine to introduce the acetyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The indole and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spiro-indole-thiadiazole core is particularly interesting for designing new materials with specific electronic or optical properties.

Biology and Medicine

In biological and medicinal research, N-(1,3’-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as a precursor for advanced materials in electronics and photonics.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors involved in key biological pathways, thereby modulating their activity. The spiro-indole-thiadiazole structure allows for multiple points of interaction, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(1,3’-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1',4-diacetyl-5'-methoxy-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C16H16N4O5S/c1-8(21)17-15-18-20(10(3)23)16(26-15)12-7-11(25-4)5-6-13(12)19(9(2)22)14(16)24/h5-7H,1-4H3,(H,17,18,21)

InChI Key

VCSSBSWTTXKOTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)OC)N(C2=O)C(=O)C)C(=O)C

Origin of Product

United States

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